molecular formula C8H9NO2 B1676320 Metacetamol CAS No. 621-42-1

Metacetamol

Cat. No. B1676320
CAS RN: 621-42-1
M. Wt: 151.16 g/mol
InChI Key: QLNWXBAGRTUKKI-UHFFFAOYSA-N
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Patent
US04766233

Procedure details

To a stirred solution of 66.0 g (0.60 mole) of 3-aminophenol in 180 mL of water was added dropwise 77.9 g (0.76 mole) of acetic anhydride. After complete addition, the reaction mixture was heated on a steam bath for 10 minutes, then cooled to 0° C. A precipitate formed and was collected by filtration. The filter cake was washed with cold water and dried in a desiccator for two hours to yield 81.0 g of 3-hydroxyacetanilide (mp 144°-146° C.).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
77.9 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>O>[CH3:10][C:9]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[CH:3]=1)=[O:11]

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
77.9 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated on a steam bath for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in a desiccator for two hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NC1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 81 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.